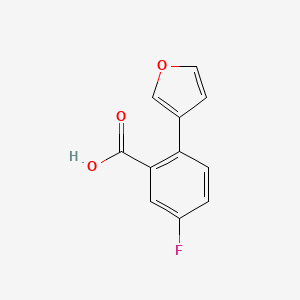

5-Fluoro-2-(furan-3-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-(furan-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO3/c12-8-1-2-9(7-3-4-15-6-7)10(5-8)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBGKWFINXLTIAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Construction of 5 Fluoro 2 Furan 3 Yl Benzoic Acid and Its Analogues

Retrosynthetic Analysis and Identification of Key Synthetic Intermediates

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.org For 5-Fluoro-2-(furan-3-yl)benzoic acid, the primary disconnection points are the C-C bond between the benzoic acid and the furan (B31954) ring, and the C-F bond on the benzene (B151609) ring.

Primary Disconnections and Key Intermediates:

A logical retrosynthetic approach involves disconnecting the aryl-aryl bond, which is a common strategy in the synthesis of biaryl compounds. This leads to two key synthons: a 2-halobenzoic acid derivative and a furan organometallic species, or vice versa. The fluorine atom can be introduced either at an early stage on the benzoic acid precursor or later in the synthesis.

This analysis identifies the following key intermediates:

A 2,5-dihalobenzoic acid derivative: A compound like 2-bromo-5-fluorobenzoic acid or 2-iodo-5-fluorobenzoic acid serves as a versatile precursor for the benzoic acid core. The halogens provide handles for subsequent cross-coupling reactions.

A 3-substituted furan: A furan derivative with a reactive group at the 3-position is necessary for the coupling reaction. Common choices include 3-furylboronic acid or a 3-halofuran.

An alternative disconnection involves forming the benzoic acid moiety from a pre-functionalized benzene ring. For instance, a 1-bromo-4-fluoro-2-(furan-3-yl)benzene intermediate could be carboxylated to yield the final product.

The choice of intermediates is guided by the availability of starting materials, the reliability of the planned reactions, and the need to control regioselectivity, especially during the fluorination and coupling steps.

Classical and Modern Approaches for Benzoic Acid Core Fluorination

Introducing a fluorine atom onto the benzoic acid core at the 5-position requires careful consideration of the available fluorination methods. Both direct and indirect techniques can be employed, with a strong emphasis on achieving the correct regioselectivity.

Direct and Indirect Fluorination Techniques

Direct Fluorination: This involves the direct reaction of a benzoic acid derivative with a fluorinating agent.

Electrophilic Fluorination: Reagents like Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are commonly used for the direct fluorination of aromatic compounds. numberanalytics.com These reactions often proceed via an electrophilic aromatic substitution mechanism. However, direct fluorination of benzoic acid itself can be challenging due to the deactivating nature of the carboxyl group, which can lead to harsh reaction conditions and a mixture of products. youtube.com

Nucleophilic Fluorination: This method typically involves the displacement of a leaving group, such as a nitro group or a halogen, by a fluoride (B91410) ion source like potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.com For example, a 5-nitro or 5-halobenzoic acid derivative could potentially be converted to the desired 5-fluoro compound.

Indirect Fluorination: These methods involve the introduction of a fluorine-containing group through a multi-step sequence.

Balz-Schiemann Reaction: This classical method involves the diazotization of an aniline (B41778) derivative, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to introduce a fluorine atom. youtube.com For the synthesis of 5-fluoro-2-substituted benzoic acids, one could start from a corresponding 5-amino-2-substituted benzoic acid.

Decarboxylative Fluorination: Recent advances have demonstrated that carboxylic acids can be converted to their corresponding alkyl or aryl fluorides. nih.govnih.gov While often applied to aliphatic acids, strategies for aromatic acids are emerging. organic-chemistry.org

Regioselective Fluorination Strategies

Achieving regioselective fluorination to obtain the desired 5-fluoro isomer is a critical challenge. The directing effects of the substituents on the benzene ring play a crucial role.

Directing Group Effects: In electrophilic fluorination, the existing substituents on the benzoic acid precursor will direct the incoming fluorine atom. For example, starting with a 2-substituted benzoic acid, the regiochemical outcome of fluorination will depend on the electronic nature of that substituent.

Use of Blocking Groups: In some cases, a blocking group can be temporarily installed to direct fluorination to the desired position, and then subsequently removed.

Starting Material Control: The most straightforward approach to ensure regioselectivity is to start with a precursor that already contains the fluorine atom in the correct position. For example, using commercially available 4-fluoroaniline (B128567) or 4-fluorotoluene (B1294773) as a starting material to construct the benzoic acid ring can circumvent regioselectivity issues during fluorination. google.com

Methodologies for Furan Ring Construction and Functionalization

The furan moiety can be either constructed from acyclic precursors or functionalized from a pre-existing furan ring.

Cycloaddition Reactions and Heterocycle Formation

Furan rings can be synthesized through various cyclization reactions. numberanalytics.com

Paal-Knorr Synthesis: This is a classic method for synthesizing furans from 1,4-dicarbonyl compounds under acidic conditions. pharmaguideline.comnumberanalytics.com By choosing appropriately substituted 1,4-dicarbonyls, functionalized furans can be prepared.

Feist-Benary Furan Synthesis: This method involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. pharmaguideline.com

Cycloaddition Reactions: Furan itself can act as a diene in Diels-Alder reactions, allowing for the construction of more complex ring systems. numberanalytics.comquora.com While not a direct route to this compound, these reactions highlight the versatility of the furan ring in organic synthesis. More modern methods involve tandem reactions, such as a 1,2-acyloxy migration/[3+2] cycloaddition/aromatization sequence, to generate substituted furans. acs.org

For the purpose of synthesizing this compound, it is often more practical to start with a commercially available furan derivative and functionalize it at the 3-position.

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Furan Linkages

The key step in assembling the final molecule is the formation of the bond between the benzoic acid and furan rings. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation. youtube.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., 3-furylboronic acid) with an organohalide (e.g., a 2-halo-5-fluorobenzoic acid derivative) in the presence of a palladium catalyst and a base. numberanalytics.com This is a highly reliable and versatile method with a broad substrate scope.

Stille Coupling: This reaction utilizes an organotin compound (e.g., 3-(tributylstannyl)furan) and an organohalide. While effective, the toxicity of organotin compounds is a significant drawback.

Negishi Coupling: This involves the reaction of an organozinc reagent with an organohalide, catalyzed by a palladium or nickel complex.

Buchwald-Hartwig Amination: While primarily used for C-N bond formation, related palladium-catalyzed systems can be adapted for C-C bond formation under specific conditions. nih.govnih.gov

The choice of the specific cross-coupling reaction will depend on the availability and stability of the furan and benzoic acid precursors, as well as the desired reaction conditions and tolerance of other functional groups in the molecule.

Below is a table summarizing potential cross-coupling partners for the synthesis of this compound:

| Benzoic Acid Derivative | Furan Derivative | Coupling Reaction |

| 2-Bromo-5-fluorobenzoic acid | 3-Furylboronic acid | Suzuki-Miyaura |

| 2-Iodo-5-fluorobenzoic acid | 3-Furylboronic acid | Suzuki-Miyaura |

| 5-Fluorobenzoic acid-2-boronic acid | 3-Bromofuran | Suzuki-Miyaura |

| 2-Bromo-5-fluorobenzoic acid | 3-(Tributylstannyl)furan | Stille |

Optimization of Reaction Conditions and Process Development for Scalability

The synthesis of this compound, a biaryl compound, is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The optimization of this process is critical for improving yield, purity, and cost-effectiveness, particularly for large-scale production. Key parameters that are typically optimized include the choice of catalyst, ligand, base, solvent system, and reaction temperature.

Catalyst and Ligand Selection: The efficiency of the Suzuki-Miyaura coupling is highly dependent on the palladium catalyst and its associated ligand. While various palladium sources like Pd(OAc)₂ can be used, the ligand plays a crucial role in the catalytic cycle. For challenging couplings, such as those involving heteroaryl substrates, specialized ligands are often necessary. For instance, in the coupling of furan-3-ylboronic acid with N-heteroaryl chlorides, a disulfonated dicyclohexylfluorenylphosphine ligand has been used effectively. nih.gov Automated systems have been developed to rapidly screen combinations of catalysts and ligands to identify the optimal pairing for a specific reaction, such as the coupling of 3-bromoquinoline (B21735) with a boronic acid pinacol (B44631) ester, where a P1-xantphos ligand (P1-L4) was identified as superior after screening multiple candidates. nih.gov The selection often involves balancing reactivity with catalyst stability and cost.

Base and Solvent Effects: The choice of base and solvent is also paramount. Inorganic bases such as Na₂CO₃, K₂CO₃, and Cs₂CO₃ are commonly employed. The base's strength and solubility can significantly influence the reaction rate and yield. In the cross-coupling of furan-2-yltrifluoroborate, Na₂CO₃ in ethanol (B145695) was found to be effective. nih.gov Solvent systems can range from organic solvents like toluene (B28343) or THF to aqueous mixtures. For instance, a 1:1 mixture of CH₃CN/H₂O was found to be optimal for the Suzuki-Miyaura coupling of 2-iodogalactal, achieving a 95% yield. researchgate.net

Temperature and Reaction Time: Reaction kinetics are directly influenced by temperature. Higher temperatures can increase reaction rates but may also lead to the degradation of thermally sensitive substrates like furanboronic acids or promote side reactions. nih.govnih.gov Optimization involves finding the lowest possible temperature that provides a reasonable reaction time and high yield. For example, in one study, automated optimization determined the ideal conditions to be a reaction time of 4.7 minutes at 97°C. nih.gov For industrial-scale processes, minimizing reaction time and energy consumption by finding the optimal temperature is a key goal.

The table below summarizes typical parameters screened during the optimization of Suzuki-Miyaura reactions for the synthesis of analogous biaryl compounds.

| Parameter | Variation | Purpose | Reference |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂ (dba)₃ | To find the most active and stable palladium source. | nih.govnih.gov |

| Ligand | RuPhos, Xantphos, SPhos | To enhance catalyst performance for specific substrates. | nih.govnih.gov |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | To activate the boronic acid/ester and facilitate transmetalation. | nih.govresearchgate.net |

| Solvent | Toluene, THF, Ethanol, Acetonitrile (B52724)/Water | To ensure solubility of reactants and influence reaction kinetics. | nih.govnih.govresearchgate.net |

| Temperature | 30 - 125 °C | To balance reaction rate with substrate/product stability. | nih.govresearchgate.net |

| Reaction Time | 5 min - 20 h | To achieve complete conversion while minimizing byproduct formation. | nih.govresearchgate.net |

Process development for scalability requires careful consideration of these optimized parameters. The transition from laboratory to industrial scale may necessitate further adjustments, such as moving from expensive, highly active catalysts to more cost-effective, robust alternatives, and ensuring that the chosen solvent and temperature profiles are safe and efficient for large reactors. A patent for the preparation of a related precursor, 5-fluoro-2-nitrobenzoic acid, highlights large-scale considerations such as using 8 to 12 parts by weight of water to precipitate the product from the reaction mixture. google.com

Enantioselective and Diastereoselective Synthesis of Chiral Analogues (if applicable)

The parent molecule, this compound, is achiral and therefore does not have enantiomers or diastereomers. However, the synthesis of chiral analogues, where chirality is introduced through modification of the core structure, is a relevant area of investigation, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity.

Chirality could be introduced by adding a stereocenter to a substituent on either the furan or the benzoic acid ring. While specific enantioselective syntheses for direct analogues of this compound are not widely reported, methods for creating similar chiral fluorinated and furan-containing heterocycles have been developed.

A notable example is the hypervalent iodine-catalyzed nucleophilic fluorination of unsaturated amides to produce various 5-fluoro-2-oxazoline derivatives. nih.gov This method allows for the synthesis of chiral compounds containing both fluorine and, in some cases, a furan ring. The reaction proceeds efficiently under mild, metal-free conditions. The table below shows examples of chiral furan-containing 5-fluoro-2-oxazolines synthesized using this methodology. nih.gov

| Product | Yield |

| 5-Benzyl-5-fluoro-2-(furan-2-yl)-4,5-dihydrooxazole | 80% |

| 5-Fluoro-2-(furan-2-yl)-5-(4-methylbenzyl)-4,5-dihydrooxazole | 74% |

Although these oxazolines are not benzoic acids, the synthetic strategy demonstrates a viable pathway for creating chiral centers in molecules that share key structural motifs with the target compound. Such strategies could potentially be adapted to synthesize chiral analogues of this compound. Another approach involves using axially chiral benzoic acids as derivatizing agents to determine the absolute configuration of other chiral molecules, a technique that underscores the importance of chirality in this class of compounds. acs.org

Sustainable and Green Chemistry Considerations in Synthetic Routes

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key areas of focus include the use of renewable feedstocks, the development of metal-free reactions, and the use of environmentally benign solvents.

Renewable Feedstocks: The furan ring in the target molecule offers a prime opportunity for incorporating renewable resources. Furfural (B47365), the platform chemical from which furan and its derivatives are produced, is manufactured industrially from lignocellulosic biomass, such as agricultural residues. csic.esnih.govresearchgate.net Utilizing biomass-derived furfural as the starting material for the furan-3-yl moiety aligns with the green chemistry principle of using renewable feedstocks. nih.gov

Catalysis and Reaction Design: While palladium-catalyzed reactions are highly effective, they often rely on precious and toxic heavy metals. A greener alternative is the development of metal-free coupling reactions. For instance, a metal-free method for synthesizing biaryl molecules has been reported, which involves the reaction of aryl sulfonamides with a reactive benzyne (B1209423) intermediate. europa.eu This approach avoids the use of metal catalysts and metal-containing starting materials. Furthermore, improving the efficiency of existing catalytic systems by using very low catalyst loadings (in the ppm range) or developing recyclable catalysts can also enhance the sustainability of the process.

Solvent Choice: The choice of solvent is another critical factor. Many organic solvents used in synthesis are volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of safer solvents, with water being an ideal choice. For example, a three-step synthesis of 2-amino-3-fluorobenzoic acid, a related compound, has been described where water is used as the solvent in all steps. orgsyn.org Similarly, multicomponent reactions for the synthesis of other furan-containing heterocycles have been successfully carried out in water. researchgate.net

The following table outlines key green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application to Synthesis | Reference |

| Use of Renewable Feedstocks | Deriving the furan-3-yl group from biomass-sourced furfural. | csic.esnih.govnih.gov |

| Atom Economy | Utilizing reactions like Diels-Alder or multicomponent reactions that incorporate most atoms from the reactants into the final product. | nih.govresearchgate.net |

| Less Hazardous Chemical Syntheses | Developing metal-free cross-coupling reactions to avoid toxic heavy metals. | europa.eu |

| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with water or bio-based solvents. | orgsyn.orgresearchgate.net |

| Catalysis | Using highly efficient catalysts at low loadings or developing recyclable catalytic systems to minimize waste. | nih.govnih.gov |

By integrating these sustainable practices, the synthesis of this compound and its analogues can be made more environmentally and economically viable.

Advanced Spectroscopic and Crystallographic Characterization of 5 Fluoro 2 Furan 3 Yl Benzoic Acid Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 5-Fluoro-2-(furan-3-yl)benzoic acid in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a complete structural map can be assembled.

¹H NMR: The proton spectrum is expected to show distinct signals for the protons on the benzene (B151609) and furan (B31954) rings. The protons on the fluorinated benzene ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The furan protons will appear in the aromatic region, with their shifts influenced by the electronic effects of the oxygen atom and the benzoic acid moiety. np-mrd.orgresearchgate.net The carboxylic acid proton is anticipated to be a broad singlet at a significantly downfield chemical shift (>10 ppm). rsc.orgrsc.org

¹³C NMR: The carbon spectrum will display signals for each unique carbon atom in the molecule. The carbon atom attached to the fluorine (C-5) will show a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds. The chemical shifts of the furan carbons are predictable based on known furan spectra, typically appearing between 110 and 150 ppm. docbrown.infochemicalbook.com The carboxyl carbon will be the most deshielded, appearing at the downfield end of the spectrum (~165-175 ppm). docbrown.info

¹⁹F NMR: The fluorine spectrum will provide crucial information. A single resonance is expected for the fluorine atom at the C-5 position. Its chemical shift will be indicative of the electronic environment on the benzene ring. nih.govresearchgate.net Studies on similar fluorobenzoic acids show that the chemical shift of ¹⁹F is sensitive to the substitution pattern and the ionization state of the carboxyl group. nih.gov

Table 1: Predicted NMR Chemical Shift Ranges for this compound This table is generated based on data from analogous compounds. Actual experimental values may vary.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | > 10 (broad singlet) |

| ¹H | Aromatic (Benzene & Furan) | 6.0 - 8.5 |

| ¹³C | Carboxylic Acid (-C OOH) | 165 - 175 |

| ¹³C | Aromatic C-F | ~160-165 (large ¹JCF) |

| ¹³C | Aromatic & Furan | 110 - 150 |

To unambiguously assign the predicted NMR signals and confirm the connectivity of the atoms, a series of two-dimensional (2D) NMR experiments are essential. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). It would be used to establish the connectivity between the protons on the benzene ring and separately, the protons on the furan ring, helping to trace the spin systems within each ring. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C spectra, allowing for the definitive assignment of each carbon atom that bears a proton. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is particularly powerful for connecting the different fragments of the molecule. For instance, HMBC would show correlations between the furan protons and the carbons of the benzene ring, and vice versa, confirming the C-C bond that links the two ring systems. It would also confirm the position of the carboxylic acid group relative to the furan substituent. sdsu.eduresearchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis and Conformational Studies

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption for the carbonyl (C=O) stretch should appear around 1700 cm⁻¹. researchgate.net The C-F stretching vibration will likely be observed as a strong band in the 1200-1300 cm⁻¹ region. Vibrations associated with the furan and benzene rings (C-H stretching, C=C stretching) will appear in their characteristic regions. researchgate.net

Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 (very broad) |

| Carbonyl (C=O) | Stretching | 1680 - 1710 (strong) |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| C-F | Stretching | 1200 - 1300 (strong) |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization.

For this compound (molecular formula C₁₁H₇FO₃), the exact monoisotopic mass is 206.03792 Da. uni.lu High-resolution mass spectrometry (HRMS) would confirm this mass with high accuracy, validating the elemental composition.

The fragmentation pattern in electron ionization (EI-MS) can be predicted. Key fragmentation pathways for benzoic acids often involve the loss of water (M-18), a hydroxyl radical (M-17), or the carboxyl group (M-45). docbrown.infomiamioh.edu For this specific molecule, cleavage of the bond between the two rings could also be a significant fragmentation pathway. Predicted collision cross-section (CCS) values can further aid in its identification in complex mixtures when analyzed by ion mobility-mass spectrometry. uni.lu

Table 3: Predicted Mass Spectrometry Data

| Ion | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [M+H]⁺ | 207.04520 | Protonated molecule |

| [M+Na]⁺ | 229.02714 | Sodiated adduct |

| [M-H]⁻ | 205.03064 | Deprotonated molecule |

Single-Crystal X-ray Diffraction for Definitive Molecular Architecture and Intermolecular Interactions in the Solid State

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles.

As of now, no publicly available crystal structure for this compound has been found in the searched databases. If a suitable single crystal could be grown, this analysis would definitively confirm the planar arrangement of the furan and benzene rings relative to each other. Furthermore, it would reveal how the molecules pack in the crystal lattice, detailing the intermolecular interactions, such as the hydrogen bonding between the carboxylic acid groups (likely forming dimers) and potential π-π stacking or C-H···F interactions.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Purity and Absolute Configuration Determination (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules, which can rotate plane-polarized light.

This compound is an achiral molecule. It does not possess any stereocenters and does not have any chiral elements (like axial or planar chirality). Therefore, it will not exhibit optical activity, and chiroptical spectroscopy techniques are not applicable for its analysis.

Computational Chemistry and Theoretical Investigations of 5 Fluoro 2 Furan 3 Yl Benzoic Acid

Quantum Mechanical Studies: Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Electrostatic Potential Surfaces

Quantum mechanical studies are fundamental in elucidating the electronic characteristics of 5-Fluoro-2-(furan-3-yl)benzoic acid. These studies often involve the analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical in determining the molecule's chemical reactivity and kinetic stability. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) surfaces are also generated to visualize the charge distribution and predict sites for intermolecular interactions. The MEP map uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, the area around the carboxylic oxygen atoms would exhibit a strong negative potential, making it a prime site for hydrogen bonding. nih.gov The fluorine atom, being highly electronegative, would also contribute to a region of negative potential.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound (Note: The values presented are representative and based on studies of analogous compounds.)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 4.5 eV | Reflects chemical stability and reactivity |

Density Functional Theory (DFT) Calculations for Geometry Optimization, Vibrational Frequencies, and Spectroscopic Parameter Prediction

Once the geometry is optimized, vibrational frequency calculations can be performed. These theoretical frequencies can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to assign the vibrational modes of the molecule. nih.gov For this compound, characteristic vibrational modes would include the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, C-F stretching, and various vibrations associated with the furan (B31954) and benzene (B151609) rings.

DFT calculations are also employed to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors, theoretical ¹H and ¹³C NMR spectra can be generated, which are invaluable for the structural elucidation of newly synthesized compounds. researchgate.net

Table 2: Predicted Optimized Geometrical Parameters for this compound (Note: The values presented are representative and based on studies of analogous compounds.)

| Parameter | Predicted Value |

| C-F Bond Length | ~ 1.35 Å |

| C=O Bond Length | ~ 1.21 Å |

| O-H Bond Length | ~ 0.97 Å |

| Dihedral Angle (Benzene-Furan) | 45-55° |

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis and Solvation Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with solvent molecules. nih.gov By simulating the motion of atoms and molecules, MD can reveal the accessible conformations and the energy barriers between them. For a molecule with a rotatable bond between the furan and benzene rings, MD simulations can map out the conformational landscape and identify the most populated conformational states.

Solvation effects are also a key aspect investigated through MD simulations. The behavior of this compound in different solvents can be predicted by simulating the molecule in an explicit solvent environment. nih.gov These simulations can reveal how solvent molecules arrange around the solute and how they influence its conformation and intermolecular interactions. For instance, in polar solvents, the carboxylic acid group is likely to form strong hydrogen bonds with the solvent, which can affect its aggregation behavior and reactivity.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Analysis of Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of new chemical entities based on their molecular structure. nih.gov For a series of analogues of this compound, QSAR models can be developed to correlate their structural features with a specific biological activity, such as enzyme inhibition or antimicrobial effects.

The development of a QSAR model involves calculating a set of molecular descriptors for each analogue, which can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.gov Statistical methods like multiple linear regression or machine learning algorithms are then used to build a mathematical model that relates these descriptors to the observed activity. Such models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. For fluorinated benzoic acid derivatives, descriptors related to hydrophobicity and electronic properties have been shown to be important in predicting their toxicity. nih.gov

Intermolecular Interaction Analysis: Hydrogen Bonding, Halogen Bonding, and van der Waals Forces via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. nih.gov By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. For this compound, this analysis would likely reveal strong O-H···O hydrogen bonds forming dimers between the carboxylic acid groups of adjacent molecules.

Structure Activity Relationship Sar and Molecular Recognition Studies of 5 Fluoro 2 Furan 3 Yl Benzoic Acid Analogues

Rational Design of Structural Analogues and Derivatives to Probe Pharmacophore Features

The rational design of analogues for 5-Fluoro-2-(furan-3-yl)benzoic acid is guided by systematically modifying its key structural components to probe their individual contributions to biological activity. This process aims to identify the essential pharmacophore—the precise arrangement of molecular features necessary for biological recognition and function.

Key strategies for analogue design include:

Modification of the Benzoic Acid Ring: The carboxylic acid group is a critical feature, often involved in hydrogen bonding or ionic interactions with a biological target. Analogues would involve esterification or conversion to amides to assess the necessity of the acidic proton. The position of the carboxylate and the fluorine atom would be altered to map the spatial and electronic requirements of the binding pocket.

Alteration of the Furan (B31954) Ring: The furan ring can be substituted at its available positions (C4 and C5) with various groups (e.g., methyl, methoxy) to probe for additional steric or electronic interactions. Its oxygen atom acts as a hydrogen bond acceptor, a feature that can be evaluated through bioisosteric replacement.

This systematic approach allows medicinal chemists to build a comprehensive SAR model, clarifying which molecular features are essential for activity and which can be modified to fine-tune the compound's properties.

Impact of Fluorine Substitution on Molecular Properties and Bioactivity Modulations

The strategic incorporation of fluorine is a well-established tactic in medicinal chemistry to modulate a molecule's properties. researchgate.netnih.gov In this compound, the fluorine atom at the C-5 position is expected to exert significant influence through various mechanisms. mdpi.cominformahealthcare.com

Electronic Effects: Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect can significantly alter the properties of the aromatic ring and its substituents. mdpi.com Specifically, it lowers the pKa of the carboxylic acid group, making it a stronger acid. mdpi.com This change can enhance ionic interactions with positively charged residues in a target protein.

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its metabolic stability by blocking sites susceptible to oxidative metabolism. researchgate.net

Binding Interactions: The fluorine atom can act as a hydrogen bond acceptor, forming non-covalent interactions with suitable donor groups in a binding site. nih.gov Its small size allows it to replace a hydrogen atom without introducing significant steric hindrance, yet its unique electronic properties can lead to more favorable binding interactions. nih.govinformahealthcare.com The replacement of a hydrogen with fluorine can lead to a tremendous increase in biological activity. mdpi.com

Table 1: Influence of Fluorine Substitution on Molecular Properties

| Property | Effect of Fluorine Substitution | Rationale/Mechanism | Potential Biological Consequence |

|---|---|---|---|

| Acidity (pKa) | Increases acidity (lowers pKa) | Strong inductive electron withdrawal by fluorine stabilizes the carboxylate anion. mdpi.com | Stronger ionic interactions with receptor; altered solubility and absorption. |

| Lipophilicity | Increases | Fluorine is more lipophilic than hydrogen. researchgate.net | Enhanced membrane permeability and bioavailability; potential for increased non-specific binding. |

| Metabolic Stability | Increases | The carbon-fluorine bond is very strong and resistant to cleavage; it can block sites of oxidative metabolism. researchgate.net | Longer biological half-life. |

| Binding Affinity | Can increase or decrease | Can act as a hydrogen bond acceptor or engage in favorable dipole-dipole interactions within the binding pocket. nih.gov | Modulation of potency and selectivity. |

Role of Furan Moiety in Ligand-Target Interactions and Binding Affinity

The furan moiety is a prevalent heterocycle in bioactive compounds and contributes to molecular recognition in several ways. researchgate.netutripoli.edu.ly Its role in this compound is multifaceted, involving electronic properties, hydrogen bonding capacity, and structural scaffolding.

Hydrogen Bonding: The oxygen atom in the furan ring is a hydrogen bond acceptor, capable of forming a key interaction with a hydrogen bond donor residue (e.g., the amide backbone or side chain of asparagine or glutamine) in a protein target. utripoli.edu.ly

Aromatic and Hydrophobic Interactions: As an aromatic ring, the furan can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding site. researchgate.net

Metabolic Considerations: Furan rings can be susceptible to oxidation by metabolic enzymes, which can be a key point for either bioactivation or inactivation of the compound. nih.govrsc.org This reactivity can also be exploited in chemical biology to design cross-linking probes for target identification. nih.govrsc.org

The presence and orientation of the furan ring are therefore critical for defining the ligand's binding affinity and specificity.

Conformational Analysis and its Influence on Biological Recognition and Potency

This compound is a biaryl compound, and the rotational freedom around the single bond connecting the phenyl and furan rings is a critical determinant of its three-dimensional shape. nih.govnih.gov This conformational preference directly influences how the molecule fits into a biological target's binding site and, consequently, its potency. mdpi.comunifi.it

The dihedral angle between the two rings is governed by a balance of forces:

Steric Hindrance: Repulsion between the ortho-substituents on both rings (the carboxylic acid on the phenyl ring and the hydrogen/substituents on the furan ring) disfavors a planar conformation. nih.gov

Electronic Effects: Resonance stabilization between the two aromatic systems favors a planar conformation, allowing for maximum overlap of the π-orbitals. nih.gov

The resulting low-energy conformation, which is typically non-planar, is believed to be the "bioactive conformation." unifi.it Molecules that are pre-organized into this conformation or can easily adopt it upon binding tend to exhibit higher potency because less entropic penalty is paid upon binding. Computational methods are often employed to predict these low-energy conformations and guide the design of new analogues with optimized shapes. nih.gov

Table 2: Relationship Between Biaryl Conformation and Biological Potency

| Conformational State | Description | Energetic Factors | Impact on Biological Potency |

|---|---|---|---|

| Planar | Dihedral angle between rings is ~0° or ~180°. | Favored by π-conjugation, but often disfavored by steric clashes of ortho-substituents. nih.gov | May be required for some targets, but often a high-energy state leading to lower activity. |

| Non-Planar (Twisted) | Dihedral angle is between 0° and 90°. | Represents a compromise between steric hindrance and electronic stabilization. nih.gov | Often represents the low-energy, bioactive conformation, leading to higher potency. mdpi.comunifi.it |

| Orthogonal | Dihedral angle is ~90°. | Minimizes steric repulsion but eliminates π-conjugation. | Typically a high-energy conformation that is unlikely to be bioactive. |

Bioisosteric Modifications and Their Effects on SAR Profiles

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a fundamental strategy in drug design to improve potency, selectivity, or metabolic properties while maintaining the core biological activity. researchgate.netajptr.com For this compound, several bioisosteric modifications can be envisioned to probe the SAR. nih.gov

Furan Ring Replacement: The furan ring can be replaced with other five-membered aromatic heterocycles such as thiophene, pyrrole, or oxazole. Thiophene is a very common furan bioisostere. researchgate.net These replacements maintain a similar size and shape but alter the electronic distribution and hydrogen bonding capacity, providing insight into the importance of the furan oxygen.

Carboxylic Acid Replacement: The carboxylic acid group is frequently replaced by bioisosteres like tetrazole, acyl sulfonamide, or hydroxamic acid. These groups mimic the acidic nature and hydrogen bonding pattern of the carboxylic acid but can offer improved metabolic stability, cell permeability, and oral bioavailability.

These modifications help to systematically deconstruct the molecule's pharmacophore and understand the precise requirements for each functional group, ultimately guiding the design of superior therapeutic agents. ajptr.comnih.gov

Table 3: Potential Bioisosteric Replacements for this compound

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Furan | Thiophene, Pyrrole, Thiazole, Oxazole | To probe the necessity of the furan oxygen and alter electronic and hydrogen-bonding properties while maintaining ring size. researchgate.net |

| Carboxylic Acid | Tetrazole, Acyl Sulfonamide, Hydroxamic Acid | To mimic the acidic proton and hydrogen bonding pattern with potentially improved metabolic stability and pharmacokinetic properties. researchgate.net |

| Fluorine | Hydrogen (H), Chlorine (Cl), Hydroxyl (OH) | To assess the contribution of fluorine's electronegativity and size. H removes the effect, while Cl offers different electronic/steric properties. OH can act as both H-bond donor and acceptor. informahealthcare.com |

Mechanistic Chemical Biology Investigations Involving 5 Fluoro 2 Furan 3 Yl Benzoic Acid

Identification and Characterization of Putative Biological Targets at the Molecular Level

The initial step in understanding the mechanistic chemical biology of 5-Fluoro-2-(furan-3-yl)benzoic acid would be to identify its molecular targets within a biological system. This process typically involves a combination of computational and experimental approaches.

Computational Approaches:

Target Prediction: In silico methods such as molecular docking and pharmacophore modeling would be used to screen this compound against libraries of known protein structures. These methods predict the binding affinity and mode of interaction with potential targets like enzymes or receptors. The furan (B31954) ring, capable of engaging in π-π stacking and hydrogen bonding, and the fluorinated benzoic acid moiety, which can participate in various non-covalent interactions, would be key features in these simulations.

Experimental Approaches:

Affinity-Based Methods: Techniques such as affinity chromatography or chemical proteomics would be employed. In these methods, the compound is immobilized on a solid support and used to "pull down" its binding partners from cell lysates.

Phenotypic Screening: The compound would be tested in a battery of cell-based assays to identify any observable biological effects, such as inhibition of cell growth, modulation of a signaling pathway, or changes in gene expression. The results of these screens can provide clues about the compound's potential targets.

Detailed Kinetic and Thermodynamic Analysis of Ligand-Target Interactions

Once a putative biological target is identified, the next step is to characterize the binding interaction in detail. This involves determining the kinetic and thermodynamic parameters of the ligand-target complex.

Kinetic Analysis: Kinetic studies would elucidate the rates of association (k_on) and dissociation (k_off) of this compound with its target. Techniques like surface plasmon resonance (SPR) or biolayer interferometry (BLI) are commonly used for this purpose. These experiments provide insights into the mechanism of binding and the residence time of the compound on its target. For an enzyme inhibitor, kinetic assays would be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (K_i).

Thermodynamic Analysis: Isothermal titration calorimetry (ITC) is the gold standard for determining the thermodynamic parameters of binding. ITC directly measures the heat change upon binding, allowing for the determination of the binding affinity (K_d), enthalpy (ΔH), and entropy (ΔS) of the interaction. This information provides a complete thermodynamic profile of the binding event.

Table 6.2.1: Hypothetical Kinetic and Thermodynamic Parameters for this compound Binding to a Target Protein

| Parameter | Value | Technique |

| K_d (Binding Affinity) | 500 nM | ITC, SPR |

| k_on (Association Rate) | 1 x 10^5 M⁻¹s⁻¹ | SPR |

| k_off (Dissociation Rate) | 5 x 10⁻² s⁻¹ | SPR |

| ΔH (Enthalpy Change) | -10 kcal/mol | ITC |

| -TΔS (Entropy Change) | 2 kcal/mol | ITC |

| ΔG (Gibbs Free Energy) | -8 kcal/mol | ITC |

Elucidation of Molecular Pathways and Cellular Responses Triggered by the Compound in In Vitro Models

To understand the biological consequences of the ligand-target interaction, in vitro studies using cell lines are essential. These studies aim to elucidate the molecular pathways and cellular responses that are modulated by this compound.

Signaling Pathway Analysis: Techniques such as Western blotting, ELISA, and reporter gene assays would be used to investigate the effect of the compound on specific signaling pathways. For example, if the target is a kinase, downstream phosphorylation events would be monitored.

Gene Expression Profiling: Microarray or RNA-sequencing analysis would be performed to obtain a global view of the changes in gene expression induced by the compound. This can reveal the broader cellular processes that are affected.

Cellular Phenotype Assays: A range of assays would be conducted to assess the impact on cellular functions such as proliferation, apoptosis, migration, and differentiation.

Allosteric Modulation and Orthosteric Binding Site Characterization

A key aspect of mechanistic studies is to determine whether the compound binds to the primary (orthosteric) binding site of the target or to a secondary (allosteric) site.

Competitive Binding Assays: These assays are used to determine if the compound competes with a known orthosteric ligand for binding to the target. A lack of competition would suggest an allosteric binding mode.

Functional Assays: The effect of the compound on the activity of the target in the presence of varying concentrations of the orthosteric ligand can also reveal the binding site. Allosteric modulators often alter the affinity or efficacy of the orthosteric ligand.

Structural Biology: X-ray crystallography or cryo-electron microscopy of the ligand-target complex can provide direct visualization of the binding site and the specific molecular interactions.

Fluorine's Influence on Ligand-Binding Dynamics and Specificity within Biological Systems

The fluorine atom in this compound is expected to have a significant impact on its biological properties. The influence of fluorine in medicinal chemistry is multifaceted.

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds (with backbone amides) and electrostatic interactions. The replacement of a hydrogen atom with fluorine can also lead to improved van der Waals contacts.

Metabolic Stability: The carbon-fluorine bond is very strong, and the introduction of fluorine at a metabolically susceptible position can block oxidative metabolism, thereby increasing the half-life of the compound.

Conformational Effects: The presence of a fluorine atom can influence the preferred conformation of the molecule, which can in turn affect its binding to a target protein.

To specifically investigate the role of the fluorine atom, a non-fluorinated analog of the compound would be synthesized and tested in parallel in all the aforementioned assays. A direct comparison of the biological activities and binding properties of the fluorinated and non-fluorinated compounds would provide clear insights into the contribution of the fluorine substituent.

Table 6.5.1: Comparison of Physicochemical and Biological Properties of Fluorinated vs. Non-Fluorinated Analogs

| Property | This compound | 2-(furan-3-yl)benzoic acid |

| LogP | Higher | Lower |

| pKa | Lower (more acidic) | Higher (less acidic) |

| Binding Affinity (K_d) | Potentially Higher | Potentially Lower |

| Metabolic Stability | Higher | Lower |

Applications in Chemical Biology and Advanced Materials Science

Utility as Chemical Probes for Interrogating Biological Pathways and Processes

There is currently no available scientific literature that describes the use of 5-Fluoro-2-(furan-3-yl)benzoic acid as a chemical probe for the interrogation of biological pathways or processes. While fluorinated compounds are often developed as probes, specific research on this particular molecule in this context has not been reported.

Design and Synthesis as Components of Functional Organic Materials

An extensive search of academic and patent literature did not yield any instances of this compound being designed, synthesized, or utilized as a component of functional organic materials. The potential of fluorinated compounds in materials science is recognized nbinno.comman.ac.uk; however, this specific molecule has not been a subject of study in this area.

Contribution to the Development of Novel Molecular Scaffolds for Chemical Biology Libraries

There is no documented evidence of this compound being used as a foundational scaffold for the development of chemical biology libraries. While benzoic acid derivatives, in general, are utilized in the creation of such libraries for drug discovery and other biological research preprints.orgresearchgate.net, the specific contribution of this compound is not reported.

Integration into Supramolecular Assemblies and Nanostructures

No research has been published detailing the integration of this compound into supramolecular assemblies or nanostructures. Consequently, there are no research findings to report on this topic for this specific compound.

Advanced Analytical Methodologies for Research Purity and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Determination in Research Samples

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantitative analysis of non-volatile organic compounds like 5-Fluoro-2-(furan-3-yl)benzoic acid. alwsci.com Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities that may arise during synthesis or degradation. researchgate.net

A typical approach for analyzing fluorinated aromatic carboxylic acids involves reversed-phase HPLC. tandfonline.comwiley.com This method utilizes a non-polar stationary phase (like C18) and a polar mobile phase, allowing for the effective separation of moderately polar compounds. For this compound, a gradient elution method is often preferred to ensure the separation of both polar and non-polar impurities within a reasonable timeframe. nih.gov The mobile phase commonly consists of an aqueous component, often buffered and containing an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter, as it influences the ionization state of the carboxylic acid group and thus its retention. nih.gov

Detection is typically achieved using a UV detector, as the aromatic rings and the furan (B31954) moiety in the molecule are strong chromophores. longdom.orgnih.gov A diode array detector (DAD) can provide additional spectral information, aiding in peak identification and purity assessment. tandfonline.com For quantitative determination, a calibration curve is constructed using certified reference standards of this compound. The method is validated for linearity, accuracy, precision, and sensitivity (limit of detection and quantification) according to established guidelines. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Value/Condition |

| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min, 30% B; 5-20 min, 30-80% B; 20-25 min, 80% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives or Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. alwsci.com Due to the low volatility of carboxylic acids, direct analysis of this compound by GC is challenging. Therefore, a derivatization step is typically required to convert the non-volatile benzoic acid into a more volatile ester or silyl (B83357) derivative. researchgate.net

Common derivatizing agents for carboxylic acids include diazomethane (B1218177) for methylation or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). researchgate.net The derivatization reaction must be reproducible and proceed to completion to ensure accurate quantification. The resulting volatile derivative can then be readily analyzed by GC-MS.

The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides detailed mass spectra. These spectra serve as a molecular fingerprint, allowing for the unambiguous identification of the derivatized target compound and any volatile impurities or degradation products, such as those that might arise from the decarboxylation or cleavage of the furan ring under thermal stress. chromatographyonline.comwikipedia.org GC-MS is particularly useful for detecting and identifying trace-level volatile organic impurities that may not be amenable to HPLC analysis. journalijar.com

Table 2: Typical GC-MS Analysis Parameters for Derivatized this compound

| Parameter | Value/Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Oven Program | Initial 100°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min) |

| Injector Temperature | 250°C |

| MS Ion Source Temp. | 230°C |

| MS Quadrupole Temp. | 150°C |

| Scan Range | 50-550 m/z |

Capillary Electrophoresis for High-Resolution Separation and Purity Assessment

Capillary Electrophoresis (CE) offers an alternative and often complementary approach to HPLC for the analysis of charged species. tandfonline.com It provides very high separation efficiency and requires only minute sample volumes. For the analysis of this compound, its acidic nature allows for direct analysis in its anionic form at an appropriate pH.

The separation in CE is based on the differential migration of analytes in an electrolyte-filled capillary under the influence of a high voltage. The mobility of an ion is dependent on its charge-to-size ratio. The method development for CE involves optimizing the background electrolyte (BGE) composition, pH, and applied voltage. iaea.org For aromatic carboxylic acids, the BGE often consists of a phosphate (B84403) or borate (B1201080) buffer at a pH above the pKa of the acid to ensure it is fully deprotonated and carries a negative charge. nih.gov Organic modifiers or cyclodextrins can be added to the BGE to enhance the separation of closely related isomers or impurities. iaea.org

Detection in CE is commonly performed using UV-Vis spectrophotometry, similar to HPLC. The high resolving power of CE can be particularly advantageous for separating isomers of fluorinated benzoic acids or other structurally similar impurities that may co-elute in HPLC. nih.gov

Table 3: Potential Capillary Electrophoresis Method Parameters

| Parameter | Value/Condition |

| Capillary | Fused-silica, 50 cm total length (40 cm effective), 50 µm ID |

| Background Electrolyte | 25 mM Sodium phosphate buffer, pH 7.0 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 254 nm |

Dissolution and Crystallization Studies for Polymorphic Forms and Solid-State Characteristics

The solid-state properties of a compound, such as its crystal form (polymorphism) and dissolution rate, are of fundamental importance. Crystallization studies are performed to identify and characterize different polymorphic forms of this compound. researchgate.net Polymorphs are different crystalline arrangements of the same molecule, which can exhibit distinct physical properties, including solubility, melting point, and stability. ucl.ac.uk The existence of different polymorphs is common for substituted benzoic acids. acs.orgrsc.org

Crystallization experiments are typically conducted by dissolving the compound in various solvents and allowing it to crystallize under different conditions (e.g., slow evaporation, cooling crystallization). nih.gov The resulting crystals are then analyzed using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR (ssNMR) to identify the crystal form. nih.govresearchgate.net

Dissolution studies are crucial for understanding the rate at which the solid compound dissolves in a given medium. This is particularly important for poorly soluble compounds like many benzoic acid derivatives. mdpi.comnih.govechemi.com The intrinsic dissolution rate, which measures the dissolution of a constant surface area of the pure solid, is a key parameter. These studies are often performed using a rotating disk apparatus, and the concentration of the dissolved compound is measured over time by HPLC or UV spectroscopy. researchgate.netresearchgate.net The dissolution behavior can be significantly influenced by the polymorphic form of the material.

Advanced Titrimetric Methods for Accurate Acidic Group Quantification

While chromatographic methods are excellent for purity profiling, titrimetric methods provide a highly accurate and direct way to quantify the acidic functional group in this compound. alfa-chemistry.com Advanced titrimetric methods, such as potentiometric titration, offer enhanced precision over classical titrations with colorimetric indicators. researchgate.netacs.org

In a potentiometric titration, a standard solution of a strong base (e.g., sodium hydroxide) is added incrementally to a solution of the acidic compound. The potential difference between a reference electrode and an indicator electrode is measured as a function of the volume of titrant added. The endpoint of the titration, which corresponds to the complete neutralization of the carboxylic acid, is determined from the point of maximum inflection in the titration curve. This method is highly accurate for determining the total acidity and, consequently, the purity of the compound, assuming that the acidic group is the primary functional group. accessengineeringlibrary.com The use of an autotitrator can improve the reproducibility and accuracy of the endpoint determination. For compounds with multiple acidic or basic functional groups, potentiometric titration can sometimes distinguish between them if their pKa values are sufficiently different. acs.org

Future Directions and Emerging Research Frontiers for 5 Fluoro 2 Furan 3 Yl Benzoic Acid Research

Exploration of Diversified Heterocyclic Scaffolds and Hybrid Architectures

A primary avenue for future research lies in the systematic diversification of the core structure of 5-fluoro-2-(furan-3-yl)benzoic acid. The furan (B31954) and phenyl rings serve as anchor points for creating new chemical entities with potentially enhanced or entirely new pharmacological profiles.

Research Findings: The concept of scaffold hopping, where core molecular structures are replaced by other bioisosteric groups, is a well-established strategy in medicinal chemistry. Research into related fluorinated compounds demonstrates the viability of this approach. For instance, the synthesis of 5-fluoro-2-oxazolines has been achieved, showcasing the successful incorporation of alternative five-membered heterocyclic rings. beilstein-journals.org Similarly, other fluorinated benzoic acid derivatives have been functionalized with moieties like piperazine (B1678402) to explore anticancer activities. acs.org The furan ring in the parent compound could be substituted with other five- or six-membered heterocycles such as thiophene, pyridine, oxadiazole, or pyrazole. Each substitution would alter the compound's stereoelectronic properties, influencing its binding affinity, selectivity, and pharmacokinetic characteristics.

Furthermore, creating hybrid architectures by linking the this compound scaffold to other known pharmacophores could lead to multi-target ligands or compounds with novel mechanisms of action.

Below is a table outlining potential heterocyclic replacements for the furan ring and the rationale for their exploration.

Table 1: Potential Heterocyclic Scaffolds for Future Analogs| Original Scaffold | Potential Replacement | Rationale for Diversification |

|---|---|---|

| Furan | Thiophene | Thiophene is a common bioisostere of furan, often leading to similar biological activity but with modified metabolic stability and lipophilicity. |

| Furan | Pyrazole | Introduces hydrogen bond donor and acceptor capabilities, potentially creating new interactions with biological targets. |

| Furan | Oxadiazole | Can act as a bioisosteric replacement for ester or amide groups, improving metabolic stability and modulating polarity. acs.org |

| Furan | Pyridine | Introduces a basic nitrogen atom, which can alter solubility, pKa, and form salt bridges with target proteins. |

Integration of Machine Learning and Artificial Intelligence for De Novo Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. google.com These computational tools can be powerfully applied to the this compound scaffold to explore vast chemical spaces and prioritize candidates for synthesis.

Research Findings: De novo design, driven by generative AI models, can propose novel molecular structures based on a set of desired properties. acs.org Starting with the this compound core, these models could generate thousands of virtual analogs by adding, removing, or substituting functional groups. durham.ac.uk Following generation, quantitative structure-activity relationship (QSAR) models can be trained to predict the biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of these virtual compounds, allowing researchers to focus on the most promising candidates. acs.org This approach has been successfully used to identify potent inhibitors for various targets. durham.ac.uk

Table 2: AI-Driven Workflow for Analog Design

| Step | AI/ML Tool | Objective |

|---|---|---|

| 1. Idea Generation | Generative Models (e.g., GANs, VAEs) | Design a large library of novel virtual analogs based on the this compound scaffold. google.com |

| 2. Property Prediction | QSAR & ML Models | Predict key properties like target binding affinity, selectivity, solubility, and potential off-target effects for the virtual library. acs.org |

| 3. Candidate Prioritization | Reinforcement Learning/Scoring Algorithms | Rank the designed molecules based on a multi-parameter optimization score to select a small, high-potential subset for synthesis. |

| 4. Synthesis & Testing | (Experimental) | Synthesize and biologically evaluate the top-ranked candidates to generate new data. |

| 5. Model Refinement | Active Learning | Use the new experimental data to retrain and improve the predictive power of the AI models for the next design cycle. |

Advanced Imaging Techniques for Spatiotemporal Tracking in Cellular Contexts

The presence of a fluorine atom in this compound makes it an inherently attractive candidate for development as an imaging probe, particularly for Positron Emission Tomography (PET).

Research Findings: PET is a powerful non-invasive imaging technique that relies on the detection of radiation from positron-emitting radionuclides. nih.gov Fluorine-18 (¹⁸F) is a widely used radionuclide for PET due to its favorable decay characteristics. The stable fluorine atom (¹⁹F) on the compound can be substituted with ¹⁸F to create a radiotracer. thieme-connect.com The development of ¹⁸F-labeled radioligands is a major area of research for imaging diseases, especially cancer, where they can visualize biomarkers like cyclooxygenase-2 (COX-2) or monitor processes like apoptosis. nih.govthieme-connect.com

If this compound or its derivatives are found to bind to a specific biological target with high affinity and selectivity, an ¹⁸F-labeled version could be synthesized to serve as a PET probe. mdpi.com This would enable researchers to non-invasively study the distribution and concentration of its target in living systems, providing invaluable information on disease progression and treatment response.

Beyond PET, if the scaffold is further modified with a suitable fluorophore, it could be developed into a dual-modality probe for both PET and fluorescence imaging. vapourtec.com Advanced super-resolution microscopy (SRM) techniques, such as STED (stimulated emission depletion) or SIM (structured illumination microscopy), could then be used to visualize the drug's subcellular localization and dynamic processes with nanoscale resolution. nih.gov This would allow for precise spatiotemporal tracking within cellular compartments, helping to elucidate its mechanism of action. nih.gov

Investigation into Novel Biological Mechanisms and Unexplored Target Classes

While the initial biological activities of this compound may be known or under investigation, a significant future direction is the exploration of entirely new biological roles and molecular targets. The structural alerts within the molecule—a fluorinated aromatic acid—are present in compounds active against a wide range of diseases.

Research Findings: Compounds with similar structural motifs have shown diverse biological activities. For example, certain fluorinated benzoic acids are key building blocks for HIV-1 integrase inhibitors and for 3-arylisoquinolinones that exhibit antiproliferative activity by binding to microtubules and suppressing tubulin polymerization. ebrary.net This suggests that this compound and its analogs could be screened for similar activities.

Furthermore, some complex oxadiazole benzoic acid derivatives have been found to act as modulators of premature translation termination and nonsense-mediated mRNA decay, a mechanism relevant to certain genetic diseases. acs.org Given the potential to modify the furan ring to an oxadiazole, this presents an unexplored but potentially fruitful area of investigation. Screening the compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), and ion channels could uncover unexpected activities and open up new therapeutic avenues.

Biocatalytic and Flow Chemistry Approaches for Sustainable Synthesis and Library Generation

Modernizing the synthesis of this compound and its analogs using sustainable and efficient technologies is a critical future direction. Biocatalysis and continuous flow chemistry offer significant advantages over traditional batch synthesis.

Research Findings: Biocatalysis: The use of enzymes for chemical synthesis provides high selectivity and operates under mild, environmentally friendly conditions. While natural metabolic pathways for fluorinated compounds are rare, research has demonstrated that engineered microorganisms can be used to produce fluorinated building blocks. drugdiscoverytrends.com For example, E. coli has been engineered to synthesize 2-fluoro-3-hydroxypropionic acid. drugdiscoverytrends.com A future goal could be to develop a biocatalytic route for this compound or its precursors, reducing the reliance on harsh chemical reagents.

Flow Chemistry: Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters (temperature, pressure, mixing), enhances safety, and facilitates rapid optimization and scale-up. beilstein-journals.orgdrugdiscoverytrends.com The synthesis of this compound likely involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling. Flow chemistry is exceptionally well-suited for such reactions, with numerous studies demonstrating efficient coupling of aryl halides with boronic acids using packed-bed palladium catalysts. google.comacs.orgnih.gov This approach allows for catalyst reuse, minimizes waste, and can significantly shorten reaction times compared to batch processes. vapourtec.comebrary.net

Moreover, automated flow chemistry platforms can be used for the rapid generation of compound libraries. thieme-connect.com By sequentially introducing different building blocks into the flow system, a diverse library of analogs of this compound can be synthesized and purified in an automated fashion, dramatically accelerating the discovery of structure-activity relationships.

Q & A

Q. Key Considerations :

- Catalyst selection (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) impacts reaction efficiency.

- Base choice (e.g., Na₂CO₃ vs. K₃PO₄) affects coupling rates.

How can the structural integrity of this compound be confirmed?

Basic Question

Use a multi-technique approach:

- ¹H/¹³C NMR : Verify substituent positions (e.g., fluorine at C5, furan at C2) through coupling patterns and chemical shifts. For example, the furan C3 proton appears as a doublet near δ 7.4–7.6 ppm .

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected for C₁₁H₇FO₃: 206.04 g/mol).

- X-ray Crystallography : Resolve crystal packing and bond angles, as seen in structurally related benzofuran-acetic acid derivatives .

Advanced Tip : Pair with IR spectroscopy to detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹).

What are the solubility characteristics and formulation considerations for this compound?

Basic Question

- Solubility : Poor in aqueous buffers; better in DMSO (≥10 mM) or DMF. For in vitro assays, prepare stock solutions in DMSO and dilute with PBS (final DMSO ≤0.1%).

- Storage :

- Formulation for in vivo studies :

Q. Troubleshooting :

- Low yield? Add TBAB (tetrabutylammonium bromide) to enhance phase transfer.

- Byproducts? Use activated charcoal during purification to adsorb Pd residues.

Case Study : A nitro-substituted analog achieved 75% yield using PdCl₂(dppf) and microwave-assisted heating (100°C, 30 min) .

How does the furan-3-yl substituent influence electronic properties and reactivity?

Advanced Question

- Electronic Effects : The furan ring’s electron-rich nature increases nucleophilicity at the C2 position, facilitating electrophilic substitutions (e.g., nitration).

- Computational Analysis : Density Functional Theory (DFT) studies on related compounds show:

Q. Experimental Validation :

- Compare Hammett constants (σ) for substituents to predict reaction rates.

How to resolve conflicting bioactivity data across different assays?

Advanced Question

Scenario : Contradictory IC₅₀ values in enzyme inhibition vs. cell-based assays.

Methodology :

Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Metabolic Stability Check : Use liver microsomes to rule out rapid degradation in cell assays .

Structural Analogs : Synthesize derivatives (e.g., 5-nitro or 5-chloro variants) to isolate substituent effects .

What computational tools predict interactions with biological targets?

Advanced Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to enzymes (e.g., PAI-1, IspD).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- Pharmacophore Modeling : Identify critical features (e.g., carboxylic acid for hydrogen bonding, furan for π-π stacking) .

Validation : Compare predicted binding energies with experimental IC₅₀ values.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.